molecular formula C9H8FN B1343687 6-fluoro-4-methyl-1H-indole CAS No. 885521-06-2

6-fluoro-4-methyl-1H-indole

Cat. No. B1343687
M. Wt: 149.16 g/mol
InChI Key: FBQSMVHWHHQNAA-UHFFFAOYSA-N
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Description

6-fluoro-4-methyl-1H-indole is an indole derivative . It is a useful building block used in the synthesis of various compounds .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular formula of 6-fluoro-4-methyl-1H-indole is C9H8FN . The InChI code is 1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 .


Chemical Reactions Analysis

Indole-containing small molecules have diverse pharmacological activities . They have been extensively explored as potential agents for various applications .


Physical And Chemical Properties Analysis

The molecular weight of 6-fluoro-4-methyl-1H-indole is 149.16 g/mol . It has a topological polar surface area of 15.8 Ų .

Scientific Research Applications

Fluorescent Detection and Protein Labeling

6-Fluoro-4-methyl-1H-indole derivatives, such as those formed in photochemical reactions with halocompounds, can be applied in fluorescent detection and protein labeling. These reactions produce fluorophores with redshifted fluorescence, useful in developing new tryptophan-based fluorophores and protein labeling strategies (Ladner et al., 2014).

Pharmaceutical Synthesis

Synthetic pathways for 6-fluoro-4-methyl-1H-indole derivatives are crucial in pharmaceutical development, such as in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors. These pathways provide a robust method for producing key intermediates in drug synthesis (Mayes et al., 2010).

Biological Activity and Fungicide Development

Derivatives of 6-fluoro-4-methyl-1H-indole have shown potential in biological activities such as fungicidal properties. Studies indicate that certain 2-arylindole derivatives, including 4-fluoro-2-phenyl-1H-indole, exhibit significant fungicidal activities against various pathogens (Huo et al., 2022).

Antioxidant and Cytotoxicity Properties

Research on 6-methoxytetrahydro-β-carboline derivatives from Maillard reactions involving 5-methoxytryptamine and 6-fluoro-4-methyl-1H-indole has revealed moderate antioxidant properties and cytotoxicity profiles, suggesting potential for developing new antioxidants (Goh et al., 2015).

Photophysical Studies and Fluorescent Probes

6-Fluoro-4-methyl-1H-indole derivatives have been utilized in photophysical studies, serving as candidates for fluorescent probes. Their response to different solvents and ions like fluoride showcases their potential in analytical chemistry and sensor development (Pereira et al., 2010).

Molecular Interaction Studies

The derivatives of 6-fluoro-4-methyl-1H-indole, such as 6-fluoropyridin-3-yl derivatives, have been used in studies exploring interactions like those between HIV surface protein gp120 and host cell receptors. These studies provide insights into molecular interactions fundamental to disease mechanisms and drug development (Wang et al., 2003).

Radiopharmaceutical Development

6-Fluoro-4-methyl-1H-indole compounds are involved in the development of radiopharmaceuticals like [(18) F]T807, which has shown promise in imaging paired helical filaments of tau in clinical trials, aiding in the diagnosis and study of neurodegenerative diseases (Shoup et al., 2013).

Future Directions

6-fluoro-4-methyl-1H-indole is a useful building block in the synthesis of various compounds, including PARP inhibitors and drug intermediates . Its potential for novel applications in drug discovery and development is a promising area for future research .

properties

IUPAC Name

6-fluoro-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSMVHWHHQNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646470
Record name 6-Fluoro-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-methyl-1H-indole

CAS RN

885521-06-2
Record name 6-Fluoro-4-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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